"synthesis of 2-[Bis(diphenylphosphino)methyl]pyridine" from 2,6-bis(chloromethyl)pyridine
"synthesis of 2-[Bis(diphenylphosphino)methyl]pyridine" from 2,6-bis(chloromethyl)pyridine
An In-depth Technical Guide for the Synthesis of the PNP Pincer Ligand: 2,6-Bis[(diphenylphosphino)methyl]pyridine
Introduction: Clarifying the Target Molecule and Its Significance
The synthesis of phosphine-based ligands is a cornerstone of modern coordination chemistry and catalysis. Among these, the "PNP" pincer ligand, 2,6-Bis[(diphenylphosphino)methyl]pyridine, has emerged as a privileged structure. Its rigid tridentate coordination to a metal center imparts exceptional thermal stability and unique reactivity to the resulting complexes, which have found applications in catalysis, materials science, and small molecule activation.
This guide provides a comprehensive, field-proven methodology for the synthesis of 2,6-Bis[(diphenylphosphino)methyl]pyridine. It is important to clarify a potential ambiguity in the common nomenclature. The specified starting material, 2,6-bis(chloromethyl)pyridine, possesses two reactive electrophilic sites. A reaction with a diphenylphosphine nucleophile will logically lead to a disubstituted product, where each chloromethyl group is replaced by a diphenylphosphino group. The resulting molecule is correctly named 2,6-Bis[(diphenylphosphino)methyl]pyridine . This guide will focus on the synthesis of this valuable pincer ligand.
The following sections will detail the necessary precursor synthesis, the core nucleophilic substitution reaction, and the subsequent purification and characterization, grounded in established chemical principles and supported by authoritative literature.
Part 1: Synthesis of the Precursor - 2,6-Bis(chloromethyl)pyridine
A reliable synthesis begins with a high-quality, well-characterized starting material. The precursor, 2,6-bis(chloromethyl)pyridine, is not always commercially available in high purity and is often best prepared from the more accessible 2,6-pyridinedimethanol. The conversion is a standard chlorination reaction, typically employing thionyl chloride (SOCl₂).
Reaction Causality and Mechanistic Insight
The reaction of an alcohol with thionyl chloride proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, forming a chlorosulfite intermediate. In the presence of a base like pyridine (which can be the substrate itself, autocatalytically), a proton is removed. Subsequently, the chloride ion attacks the carbon atom, leading to an Sₙ2-type displacement of the chlorosulfite leaving group, which then decomposes to sulfur dioxide (SO₂) and another chloride ion. The use of excess thionyl chloride drives the reaction to completion.
Experimental Protocol: Synthesis of 2,6-Bis(chloromethyl)pyridine
Materials:
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2,6-Pyridinedimethanol
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Thionyl chloride (SOCl₂)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 2,6-pyridinedimethanol (e.g., 5.0 g, 35.9 mmol) in anhydrous dichloromethane (100 mL).
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Reagent Addition: Cool the suspension in an ice bath to 0 °C. Add thionyl chloride (e.g., 8.1 mL, 111.4 mmol, ~3.1 eq) dropwise via the dropping funnel over 30 minutes. The solid will slowly dissolve.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C) for 3-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
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Workup: Cool the mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. Caution: This is an exothermic process and releases SO₂ gas. Perform in a well-ventilated fume hood.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The product can be purified by recrystallization from a solvent mixture like hexanes/ethyl acetate to yield 2,6-bis(chloromethyl)pyridine as a white solid.
Part 2: Core Synthesis of 2,6-Bis[(diphenylphosphino)methyl]pyridine
The core of the synthesis involves a double nucleophilic substitution (Sₙ2) reaction where a diphenylphosphine nucleophile displaces the chloride ions from the precursor. There are two primary, reliable methods to generate the required diphenylphosphine nucleophile:
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Using Potassium Diphenylphosphide (KPPh₂): A strong, pre-formed nucleophile.
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Using Diphenylphosphine (HPPh₂) and a Base: Generating the phosphide in situ.
This guide will focus on the in situ generation method using HPPh₂ and potassium tert-butoxide (KOtBu), as it avoids handling pyrophoric alkali phosphides directly.
Workflow Diagram: Overall Synthesis
Caption: Synthetic workflow from 2,6-pyridinedimethanol to the final PNP ligand.
Causality and Mechanistic Considerations
The key to this synthesis is the generation of the diphenylphosphide anion (PPh₂⁻), a potent nucleophile. Potassium tert-butoxide is a strong, non-nucleophilic base that readily deprotonates the relatively acidic P-H bond of diphenylphosphine (pKa ≈ 22 in DMSO).
Mechanism:
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Deprotonation: KOtBu + HPPh₂ ⇌ K⁺PPh₂⁻ + tBuOH
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Nucleophilic Attack: The generated PPh₂⁻ anion attacks one of the electrophilic benzylic carbons of 2,6-bis(chloromethyl)pyridine, displacing a chloride ion in an Sₙ2 fashion.
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Second Attack: The process repeats at the second chloromethyl position to form the final disubstituted product.
It is critical to perform this reaction under an inert atmosphere (e.g., nitrogen or argon). Phosphines, particularly phosphide anions, are highly susceptible to oxidation by atmospheric oxygen, which would lead to the formation of phosphine oxides and significantly reduce the yield. Anhydrous solvents are also essential to prevent quenching the base and the phosphide nucleophile.
Reaction Mechanism Diagram
Caption: Stepwise mechanism for the synthesis of the PNP ligand.
Experimental Protocol: Synthesis of 2,6-Bis[(diphenylphosphino)methyl]pyridine
Materials:
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2,6-Bis(chloromethyl)pyridine
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Diphenylphosphine (HPPh₂)
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Potassium tert-butoxide (KOtBu)
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Tetrahydrofuran (THF, anhydrous, degassed)
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Methanol (degassed)
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Schlenk flask, syringes, nitrogen/argon line, magnetic stirrer
Procedure:
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Inert Atmosphere: All glassware must be oven-dried, and the entire procedure must be conducted under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques.
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Reagent Preparation: In a 250 mL Schlenk flask, dissolve potassium tert-butoxide (e.g., 2.25 g, 20.0 mmol, 2.2 eq) in anhydrous, degassed THF (80 mL).
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Nucleophile Generation: Cool the solution to 0 °C. Using a syringe, add diphenylphosphine (e.g., 3.4 mL, 19.5 mmol, 2.15 eq) dropwise. Stir the resulting orange/red solution for 30 minutes at 0 °C.
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Substrate Addition: In a separate flask, dissolve 2,6-bis(chloromethyl)pyridine (e.g., 1.60 g, 9.1 mmol) in anhydrous, degassed THF (20 mL). Add this solution dropwise to the cold phosphide solution over 20 minutes.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The color of the solution will typically fade to yellow or off-white as the reaction proceeds.
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Quenching: Quench the reaction by slowly adding degassed methanol (10 mL).
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Isolation: Remove the solvent under reduced pressure. The resulting solid residue contains the product and salts (KCl, excess base).
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Purification:
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Add degassed water to the residue to dissolve the salts.
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Extract the aqueous suspension with degassed dichloromethane or toluene.
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Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from hot ethanol or by column chromatography on silica gel (using a deoxygenated solvent system, e.g., hexanes/ethyl acetate with a small amount of triethylamine to prevent oxidation). The pure product is a white, air-stable solid.
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Part 3: Data Summary and Characterization
A successful synthesis is validated by quantitative data and thorough analytical characterization.
Table 1: Summary of Reagents and Yield
| Compound | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Typical Yield (%) |
| 2,6-Bis(chloromethyl)pyridine | 176.04 | 9.1 | 1.0 | - |
| Diphenylphosphine | 186.18 | 19.5 | 2.15 | - |
| Potassium tert-butoxide | 112.21 | 20.0 | 2.2 | - |
| 2,6-Bis[(diphenylphosphino)methyl]pyridine | 507.54 | - | - | 80-95% |
Characterization Data
The identity and purity of the final product must be confirmed using standard analytical techniques.
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¹H NMR (Nuclear Magnetic Resonance): This is used to confirm the structure. Expect to see signals for the pyridine ring protons and the methylene bridge protons (CH₂). The methylene protons will appear as a characteristic triplet due to coupling with the two equivalent phosphorus nuclei (²JP-H coupling).
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³¹P NMR: This is a crucial technique for phosphorus-containing compounds. A single sharp peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of a single phosphorus environment and the absence of oxidized phosphine oxide impurities (which would appear at a different chemical shift).
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Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. Electrospray Ionization (ESI-MS) should show a strong signal for [M+H]⁺.
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Melting Point: A sharp melting point is a good indicator of purity.
Conclusion
This guide outlines a reliable and reproducible method for the synthesis of the important PNP pincer ligand, 2,6-Bis[(diphenylphosphino)methyl]pyridine, starting from 2,6-pyridinedimethanol. By understanding the causality behind the choice of reagents and reaction conditions—specifically the need for a strong base to generate the phosphide nucleophile and the absolute requirement for an inert atmosphere to prevent oxidation—researchers can confidently execute this synthesis. The provided protocols are robust, and proper characterization will ensure the high purity required for subsequent applications in catalysis and materials science.
References
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Original Synthesis and Characterization: Provides a foundational method for the synthesis of the title compound.
- Title: A Convenient Synthesis of 2,6-Bis(diphenylphosphinomethyl)pyridine
- Source: Synthetic Communic
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URL: [Link]
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General Procedures for Phosphine Ligand Synthesis: This review covers many of the techniques and consider
- Title: The Synthesis of Phosphine and Phosphonium-Based Pincer Ligands
- Source: Coordin
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URL: [Link]
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Synthesis of the Precursor: Describes the chlorin
- Title: Synthesis and characteriz
- Source: Journal of the Serbian Chemical Society
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URL: [Link]
